S65487 hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

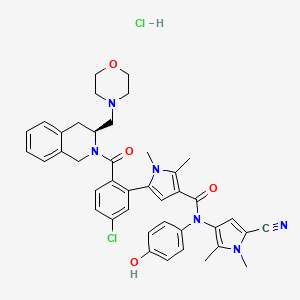

5-[5-chloro-2-[(3S)-3-(morpholin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carbonyl]phenyl]-N-(5-cyano-1,2-dimethylpyrrol-3-yl)-N-(4-hydroxyphenyl)-1,2-dimethylpyrrole-3-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H41ClN6O4.ClH/c1-26-36(41(51)48(31-10-12-34(49)13-11-31)38-21-32(23-43)44(3)27(38)2)22-39(45(26)4)37-20-30(42)9-14-35(37)40(50)47-24-29-8-6-5-7-28(29)19-33(47)25-46-15-17-52-18-16-46;/h5-14,20-22,33,49H,15-19,24-25H2,1-4H3;1H/t33-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXPYZATHHDCAQ-WAQYZQTGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4CC3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(N1C)C2=C(C=CC(=C2)Cl)C(=O)N3CC4=CC=CC=C4C[C@H]3CN5CCOCC5)C(=O)N(C6=CC=C(C=C6)O)C7=C(N(C(=C7)C#N)C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H42Cl2N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

753.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of S65487 Hydrochloride in Acute Myeloid Leukemia (AML) Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (Bcl-2) inhibitor that has demonstrated significant therapeutic potential in preclinical models of acute myeloid leukemia (AML). As an intravenous agent, S65487 offers a distinct administration route compared to other BH3 mimetics. This technical guide provides a comprehensive overview of the mechanism of action of S65487 in AML cells, focusing on its molecular target, downstream cellular effects, and the experimental methodologies used for its characterization. The information presented herein is intended to support further research and drug development efforts in the field of AML therapeutics.

Introduction

Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key survival mechanism for AML cells is the evasion of apoptosis, or programmed cell death. The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Anti-apoptotic members of this family, such as Bcl-2, are frequently overexpressed in AML cells, sequestering pro-apoptotic proteins and preventing the induction of cell death.

S65487 hydrochloride is a novel small molecule inhibitor designed to selectively target the BH3-binding groove of the Bcl-2 protein. By mimicking the action of pro-apoptotic BH3-only proteins, S65487 competitively disrupts the interaction between Bcl-2 and its pro-apoptotic binding partners, thereby liberating these proteins to initiate the apoptotic cascade. This guide details the preclinical evidence supporting this mechanism of action in AML cells.

Molecular Target and Selectivity

The primary molecular target of S65487 is the anti-apoptotic protein Bcl-2. S65487 binds with high affinity to the BH3 hydrophobic groove of Bcl-2, a critical site for its interaction with pro-apoptotic proteins like BIM, BAK, and BAX.[1][2]

An important characteristic of S65487 is its high selectivity for Bcl-2 over other anti-apoptotic Bcl-2 family members. Preclinical data indicates that S65487 has poor affinity for Mcl-1, BFL-1, and BCL-xL.[1][2][3] This selectivity is crucial as it may mitigate some of the off-target toxicities associated with less specific Bcl-2 inhibitors, such as thrombocytopenia, which is linked to BCL-xL inhibition.

Interestingly, S65487 has also been shown to be active against clinically relevant Bcl-2 mutations, such as G101V and D103Y, which can confer resistance to first-generation Bcl-2 inhibitors.[1][2]

Mechanism of Action in AML Cells

The binding of S65487 to Bcl-2 in AML cells initiates a cascade of events that ultimately leads to apoptosis. The core mechanism involves the disruption of the Bcl-2/BIM complex, a key interaction that sequesters the pro-apoptotic protein BIM.[4][5]

Signaling Pathway

The proposed signaling pathway for S65487-induced apoptosis in AML cells is as follows:

Preclinical Efficacy in AML Models

Preclinical studies have demonstrated the potent anti-leukemic activity of S65487 in various AML models.

In Vitro Activity

S65487 induces apoptosis and inhibits cell proliferation in a panel of hematological cancer cell lines, with IC50 values in the low nanomolar range.[1][2] While specific IC50 values for a wide range of AML cell lines are not yet publicly available in peer-reviewed literature, the consistent description of "low nM" activity suggests high potency. Furthermore, S65487 has shown promising synergistic activity when combined with the hypomethylating agent azacitidine in in vitro AML models.[4][6]

Table 1: Summary of In Vitro Activity of S65487 in Hematologic Malignancies

| Parameter | Observation | Reference |

| Cell Proliferation | Inhibition with IC50 values in the low nM range in a panel of hematological cancer cell lines. | [1][2] |

| Apoptosis Induction | Potent induction of apoptosis in sensitive cell lines. | [1][2] |

| Combination Therapy | Synergistic activity with azacitidine in in vitro AML models. | [4][6] |

In Vivo and Ex Vivo Activity

The anti-tumor effects of S65487 have been confirmed in animal models. In xenograft models of lymphoid malignancies, weekly intravenous administration of S65487 resulted in strong and persistent tumor regression, particularly when combined with an Mcl-1 inhibitor.[1][2] These positive findings were further validated in a panel of AML patient-derived xenograft (PDX) tumor models, highlighting its potential for clinical translation.[1][2]

Detailed Experimental Protocols

While specific, detailed protocols from the primary researchers of S65487 are not publicly available, the following are standard methodologies for evaluating the mechanism of action of Bcl-2 inhibitors in AML cells.

Cell Viability and IC50 Determination

This protocol outlines a typical workflow for assessing the effect of S65487 on the viability of AML cell lines and determining its half-maximal inhibitory concentration (IC50).

-

Cell Culture: AML cell lines (e.g., MOLM-13, MV4-11, OCI-AML3) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

-

Treatment: Cells are treated with a range of S65487 concentrations and a vehicle control.

-

Incubation: Plates are incubated for a specified period (typically 48-72 hours).

-

Viability Assay: A cell viability reagent (e.g., MTS, resazurin, or a luminescence-based ATP assay like CellTiter-Glo) is added to each well.

-

Data Acquisition: The absorbance or luminescence is measured using a plate reader.

-

Data Analysis: The percentage of cell viability relative to the vehicle control is calculated for each concentration. IC50 values are determined by fitting the data to a dose-response curve using appropriate software.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells following treatment with S65487.

-

Cell Treatment: AML cells are treated with various concentrations of S65487 and controls.

-

Incubation: Cells are incubated for a predetermined time.

-

Cell Harvesting: Cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Staining: Annexin V-FITC (or another fluorochrome) and propidium iodide (PI) are added to the cell suspension.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The cell population is gated to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

Western Blot Analysis of Bcl-2 Family Proteins

This protocol is used to assess the levels of Bcl-2 family proteins and to confirm the disruption of Bcl-2/BIM interactions.

-

Cell Lysis: AML cells, treated with S65487 or control, are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for Bcl-2, BIM, BAX, BAK, Mcl-1, and a loading control (e.g., β-actin or GAPDH).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

-

Co-immunoprecipitation (for Bcl-2/BIM interaction):

-

Cell lysates are incubated with an antibody against Bcl-2 or BIM to pull down the protein and its binding partners.

-

The immune complexes are captured using protein A/G beads.

-

The beads are washed, and the bound proteins are eluted and analyzed by Western blot for the presence of the corresponding binding partner. A decrease in the co-immunoprecipitated protein in S65487-treated cells indicates disruption of the complex.

-

Conclusion

This compound is a potent and selective intravenous Bcl-2 inhibitor with a clear mechanism of action in AML cells. By directly targeting Bcl-2 and disrupting its sequestration of pro-apoptotic proteins, S65487 effectively triggers the intrinsic apoptotic pathway. Preclinical data from in vitro, ex vivo, and in vivo models strongly support its anti-leukemic activity in AML. The information and standardized protocols provided in this technical guide offer a solid foundation for further investigation into the therapeutic potential of S65487 and the development of novel anti-cancer strategies targeting the Bcl-2 pathway in AML.

References

S65487 Hydrochloride: A Deep Dive into its BCL-2 Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 hydrochloride, also known as VOB560, is a potent and highly selective second-generation inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] Overexpression of BCL-2, an anti-apoptotic protein, is a key mechanism for survival and chemoresistance in various hematological malignancies.[1] S65487 binds to the BH3 hydrophobic groove of BCL-2, thereby blocking its function and restoring the intrinsic apoptotic pathway in cancer cells.[1][2] This technical guide provides a comprehensive overview of the BCL-2 selectivity profile of S65487, detailing its binding affinity for BCL-2 family proteins, the experimental methodologies used for its characterization, and its mechanism of action within the apoptosis signaling pathway.

Data Presentation: BCL-2 Family Binding Affinity

This compound exhibits a highly selective binding profile for the BCL-2 protein. While specific quantitative binding affinities (Ki or IC50 values) from publicly available, peer-reviewed literature are not available, descriptive data consistently characterize S65487 as a potent BCL-2 inhibitor with significantly lower affinity for other anti-apoptotic BCL-2 family members.[1][2] This selectivity is a critical attribute, as off-target inhibition of other BCL-2 family proteins, such as BCL-XL, can lead to dose-limiting toxicities like thrombocytopenia.

The table below summarizes the known selectivity profile of this compound based on available information.

| Target Protein | Binding Affinity/Activity | Selectivity vs. BCL-2 | Reference |

| BCL-2 | Potent inhibitor; IC50 in the low nM range for cell proliferation inhibition in BCL-2-dependent cell lines. | - | [1] |

| BCL-2 (G101V mutant) | Active | - | [2] |

| BCL-2 (D103Y mutant) | Active | - | [2] |

| BCL-XL | Poor affinity | High | [1][2] |

| MCL-1 | Lack of significant binding | Very High | [1][2] |

| BFL-1 | Lack of significant binding | Very High | [1][2] |

Experimental Protocols

The determination of the BCL-2 selectivity profile of a compound like this compound typically involves a combination of biochemical and cell-based assays. While the specific protocols used for S65487 are proprietary, this section outlines the standard methodologies employed in the field for such assessments.

Biochemical Binding Assays (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common in vitro assay to quantify the binding affinity of an inhibitor to a target protein.

Principle: This assay measures the disruption of the interaction between a BCL-2 family protein and a fluorescently labeled BH3 peptide (a natural binding partner).

General Protocol:

-

Reagents:

-

Recombinant human BCL-2 family proteins (BCL-2, BCL-XL, MCL-1, BFL-1).

-

Fluorescently labeled BH3 peptides (e.g., BIM BH3 peptide).

-

Terbium-conjugated antibody specific for an epitope tag on the BCL-2 protein.

-

Fluorescein- or other suitable fluorophore-conjugated streptavidin to bind a biotinylated BH3 peptide.

-

This compound in a serial dilution.

-

Assay buffer.

-

-

Procedure:

-

The BCL-2 family protein, the corresponding fluorescently labeled BH3 peptide, and the terbium-conjugated antibody are incubated together in the wells of a microplate.

-

This compound at various concentrations is added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The TR-FRET signal is read using a plate reader capable of time-resolved fluorescence measurements.

-

-

Data Analysis:

-

The TR-FRET signal is inversely proportional to the binding of the inhibitor.

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the BCL-2/BH3 peptide interaction, is calculated by fitting the data to a dose-response curve.

-

The Ki (inhibition constant) can be derived from the IC50 value using the Cheng-Prusoff equation.

-

Cell-Based Apoptosis and Proliferation Assays

Cellular assays are crucial to confirm that the biochemical binding affinity translates into functional activity in a biological context.

Principle: These assays measure the ability of S65487 to induce apoptosis and inhibit the proliferation of cancer cell lines that are dependent on specific BCL-2 family members for survival.

General Protocol:

-

Cell Lines: A panel of hematological cancer cell lines with known dependencies on different BCL-2 family members is used.

-

Treatment: Cells are treated with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).

-

Apoptosis Measurement (e.g., Annexin V/Propidium Iodide Staining):

-

Treated cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis) and propidium iodide (PI, a fluorescent dye that enters cells with compromised membrane integrity, indicating late apoptosis or necrosis).

-

The percentage of apoptotic cells is quantified by flow cytometry.

-

-

Cell Proliferation/Viability Measurement (e.g., MTT or CellTiter-Glo Assay):

-

The metabolic activity of the treated cells, which correlates with the number of viable cells, is measured using a colorimetric (MTT) or luminescent (CellTiter-Glo) assay.

-

-

Data Analysis:

-

The EC50 (half-maximal effective concentration) for apoptosis induction or the GI50 (half-maximal growth inhibition) for proliferation is determined from dose-response curves.

-

Mandatory Visualization

Signaling Pathway Diagram

The following diagram illustrates the intrinsic apoptosis pathway and the mechanism of action of this compound.

Caption: Intrinsic apoptosis pathway and the inhibitory action of S65487 HCl on BCL-2.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for evaluating the selectivity of a BCL-2 inhibitor.

Caption: Workflow for determining the selectivity profile of a BCL-2 inhibitor.

Conclusion

This compound is a highly selective and potent BCL-2 inhibitor, demonstrating minimal activity against other anti-apoptotic BCL-2 family members such as BCL-XL, MCL-1, and BFL-1.[1][2] This favorable selectivity profile, coupled with its activity against clinically relevant BCL-2 mutations, underscores its potential as a promising therapeutic agent for hematological malignancies.[1][2] The rigorous evaluation of its binding affinity and functional activity through a combination of biochemical and cell-based assays is fundamental to its development and clinical application. The targeted inhibition of BCL-2 by S65487 effectively restores the apoptotic machinery in cancer cells, offering a targeted approach to cancer therapy.

References

Preclinical Anticancer Efficacy of S65487 Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 hydrochloride (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor with significant preclinical anticancer activity in various hematological malignancies. Administered intravenously, S65487 has demonstrated the ability to induce apoptosis and inhibit cell proliferation in cancer cell lines, including those with mutations conferring resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2] In vivo studies have shown that S65487 can induce complete tumor regression as a single agent and exhibits strong, persistent antitumor effects when used in combination therapies.[1][3] This technical guide provides a comprehensive summary of the available preclinical data on S65487, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies.

Introduction

The BCL-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, with anti-apoptotic members like BCL-2 being frequently overexpressed in various cancers, leading to enhanced tumor cell survival and drug resistance.[1] S65487 is a novel BCL-2 inhibitor that binds to the BH3 hydrophobic groove of the BCL-2 protein.[1] Its selectivity profile shows a lack of significant binding to other anti-apoptotic proteins such as MCL-1 and BFL-1, and poor affinity for BCL-XL.[1] A key feature of S65487 is its activity against clinically relevant BCL-2 mutations, such as G101V and D103Y, which are known to confer resistance to venetoclax.[1][2]

Mechanism of Action: BCL-2 Inhibition and Apoptosis Induction

S65487 exerts its anticancer effects by directly inhibiting the anti-apoptotic function of BCL-2. In cancer cells overexpressing BCL-2, this protein sequesters pro-apoptotic proteins like BIM, preventing the activation of BAX and BAK. By binding to BCL-2, S65487 displaces BIM, leading to the activation of BAX and BAK, which then oligomerize in the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and subsequent activation of caspases, ultimately leading to apoptotic cell death.

In Vitro Anticancer Activities

S65487 has demonstrated potent and selective activity against a panel of hematological cancer cell lines.

Cell Proliferation and Apoptosis Induction

Studies have shown that S65487 inhibits cell proliferation with IC50 values in the low nanomolar range and effectively induces apoptosis in various cancer cell lines.[1]

| Cell Line | Cancer Type | IC50 (nM) | Key Findings |

| RS4;11 | Acute Lymphoblastic Leukemia | Low nM | High sensitivity, BCL-2 dependent.[1] |

| Various Hematological Cancer Cell Lines | Lymphoma, Leukemia | Low nM | Broad activity in BCL-2 dependent lines.[1] |

| BCL-2 G101V Mutant Cells | Venetoclax-Resistant CLL | Active | Overcomes venetoclax resistance.[1][2] |

| BCL-2 D103Y Mutant Cells | Venetoclax-Resistant CLL | Active | Overcomes venetoclax resistance.[1][2] |

Table 1: Summary of In Vitro Activity of S65487

Experimental Protocols

-

Cell Lines: A panel of human hematological cancer cell lines are seeded in 96-well plates.

-

Treatment: Cells are treated with increasing concentrations of this compound for a specified period (e.g., 72 hours).

-

Analysis: Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

-

Data Interpretation: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.

-

Cell Culture and Treatment: Cancer cells are treated with S65487 at various concentrations for a defined time (e.g., 24 or 48 hours).

-

Staining: Cells are harvested, washed, and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late-stage apoptosis or necrosis.

-

Quantification: The percentage of apoptotic cells is quantified for each treatment condition.

In Vivo Preclinical Efficacy

S65487 has demonstrated significant antitumor activity in various preclinical xenograft models of hematological malignancies.

Single-Agent Activity

A single intravenous administration of S65487 has been shown to induce complete regression in BCL-2-dependent RS4;11 tumors in vivo.[1]

Combination Therapy

In combination with the MCL-1 specific inhibitor S64315/MIK665, weekly intravenous administration of S65487 resulted in strong and persistent tumor regression in xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses.[1] These findings were also confirmed in a panel of Acute Myeloid Leukemia (AML) patient-derived xenograft (PDX) models.[1]

| Xenograft Model | Cancer Type | Treatment | Key Findings |

| RS4;11 | Acute Lymphoblastic Leukemia | Single IV dose of S65487 | Complete tumor regression.[1] |

| Lymphoid Malignancies | Lymphoma | Weekly IV S65487 + S64315/MIK665 | Strong and persistent tumor regression.[1] |

| AML PDX | Acute Myeloid Leukemia | S65487 + S64315/MIK665 | Confirmed positive findings from other models.[1] |

Table 2: Summary of In Vivo Efficacy of S65487

Experimental Protocols

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used.

-

Cell Implantation: A suspension of a human hematological cancer cell line (e.g., RS4;11) is injected subcutaneously into the flank of the mice.

-

Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. S65487 is administered intravenously according to the planned dosing schedule.

-

Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Tumor regression is also noted.

Activity Against Venetoclax-Resistant Mutants

A significant advantage of S65487 is its demonstrated activity against BCL-2 mutations that confer resistance to venetoclax. Specifically, S65487 is active against the G101V and D103Y mutations and induces apoptosis in preclinical models of venetoclax resistance.[1] This suggests that S65487 may have therapeutic potential in patients who have relapsed or become refractory to venetoclax treatment.

Conclusion

The preclinical data for this compound strongly support its development as a novel anticancer agent for hematological malignancies. Its potent and selective inhibition of BCL-2, coupled with its activity against venetoclax-resistant mutants, positions it as a promising therapeutic candidate. The robust in vivo efficacy, both as a single agent and in combination, further underscores its potential clinical utility. Ongoing and future clinical trials will be crucial in determining the safety and efficacy of S65487 in patients.

References

Investigating the Pro-apoptotic Potential of S65487 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S65487 hydrochloride (also known as VOB560) is a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor currently under investigation for its therapeutic potential in various hematological malignancies. Overexpression of the anti-apoptotic protein BCL-2 is a key mechanism of cancer cell survival and resistance to therapy. S65487 is designed to restore the natural process of programmed cell death, or apoptosis, by selectively binding to and inhibiting BCL-2. This technical guide provides a comprehensive overview of the pro-apoptotic potential of S65487, detailing its mechanism of action, summarizing available preclinical data, and outlining key experimental protocols for its investigation.

Introduction to this compound

This compound is a small molecule inhibitor that targets the BH3-binding groove of the anti-apoptotic protein BCL-2.[1][2] By mimicking the action of pro-apoptotic BH3-only proteins, S65487 displaces these proteins from BCL-2, liberating pro-apoptotic effector proteins like BAX and BAK. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.

A key feature of S65487 is its high selectivity for BCL-2 with poor affinity for other BCL-2 family members such as MCL-1, BFL-1, and BCL-XL.[1][2] This selectivity profile is anticipated to minimize off-target effects, such as thrombocytopenia, which can be associated with the inhibition of BCL-XL. Furthermore, preclinical studies have indicated that S65487 is effective against cancer cells harboring BCL-2 mutations that confer resistance to the first-generation BCL-2 inhibitor, venetoclax.[1][2]

S65487 is being evaluated in clinical trials for the treatment of hematological cancers, including Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), and Multiple Myeloma (MM), often in combination with other therapeutic agents like azacitidine.[3]

Mechanism of Action: The Intrinsic Apoptotic Pathway

S65487 exerts its pro-apoptotic effects by modulating the intrinsic, or mitochondrial, pathway of apoptosis. The BCL-2 family of proteins are central regulators of this pathway, maintaining a balance between pro-survival and pro-apoptotic signals. In many cancers, this balance is shifted towards survival due to the overexpression of anti-apoptotic proteins like BCL-2.

The mechanism of S65487-induced apoptosis can be summarized in the following steps:

-

Binding to BCL-2: S65487 selectively binds to the BH3-binding groove of BCL-2.

-

Displacement of Pro-Apoptotic Proteins: This binding displaces pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) from BCL-2.

-

Activation of BAX and BAK: The liberated BH3-only proteins can then directly or indirectly activate the pro-apoptotic effector proteins BAX and BAK.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores.

-

Release of Cytochrome c: These pores allow for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.

-

Execution of Apoptosis: Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which in turn cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: this compound signaling pathway leading to apoptosis.

Quantitative Data on Pro-apoptotic Potential

Preclinical studies have demonstrated the potent pro-apoptotic activity of S65487 in a range of hematological cancer cell lines. The following tables summarize the available quantitative data. Note: Detailed data from a full peer-reviewed publication is not yet available; this information is based on conference abstracts and may be subject to change.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | low nM range | [1][2] |

| Various Hematological Cancer Cell Lines | Lymphoid and Myeloid Malignancies | low nM range | [1][2] |

Table 2: In Vitro Apoptosis Induction by this compound

| Cell Line | Concentration | Time Point | % Apoptotic Cells | Assay | Reference |

| Data Not Available | - | - | - | - | - |

Table 3: In Vivo Efficacy of this compound

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition | Reference |

| RS4;11 | Acute Lymphoblastic Leukemia | Single IV administration | Complete regression | [1][2] |

| Lymphoid Malignancy Xenografts | Lymphoid Malignancies | Weekly IV administration | Strong and persistent regression | [2] |

| AML PDX Models | Acute Myeloid Leukemia | Not specified | Confirmed positive findings | [1][2] |

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the pro-apoptotic potential of S65487. The following sections provide representative methodologies for key assays.

Cell Viability Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of S65487 in cancer cell lines.

Materials:

-

Hematological cancer cell lines (e.g., RS4;11, MOLM-13)

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the S65487 dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with S65487.

Materials:

-

Hematological cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at an appropriate density.

-

Treat cells with various concentrations of this compound for 24-48 hours. Include a vehicle control.

-

Harvest cells by centrifugation.

-

Wash cells twice with cold PBS.

-

Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Annexin V-negative/PI-negative: Live cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

Western Blot Analysis

Objective: To investigate the effect of S65487 on the expression levels of BCL-2 family proteins and caspase activation.

Materials:

-

Hematological cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-BCL-2, anti-BAX, anti-BAK, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat cells with S65487 as described for the apoptosis assay.

-

Lyse cells in RIPA buffer.

-

Determine protein concentration using the BCA assay.

-

Denature protein lysates by boiling with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

Experimental and Logical Workflows

Caption: General experimental workflow for assessing S65487's potential.

Caption: Logical flow of S65487's pro-apoptotic effects.

Conclusion

This compound is a promising second-generation BCL-2 inhibitor with potent pro-apoptotic activity in preclinical models of hematological malignancies. Its selectivity for BCL-2 and its efficacy against venetoclax-resistant mutants highlight its potential as a valuable therapeutic agent. Further research, including the publication of detailed preclinical data and results from ongoing clinical trials, will be crucial in fully elucidating the therapeutic utility of S65487 in the treatment of cancer. The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of this and other novel BCL-2 inhibitors.

References

S65487 Hydrochloride (VOB560): A Technical Guide for Cancer Researchers

An In-Depth Overview of a Novel Second-Generation BCL-2 Inhibitor

This technical guide provides a comprehensive overview of S65487 hydrochloride, also known as VOB560, a potent and selective second-generation B-cell lymphoma 2 (BCL-2) inhibitor for researchers, scientists, and drug development professionals. S65487 is an intravenously administered agent that has demonstrated significant preclinical activity in various hematological cancer models, including those resistant to first-generation BCL-2 inhibitors like Venetoclax.

Mechanism of Action

S65487 is a BH3 mimetic that binds with high affinity to the BH3 hydrophobic groove of the anti-apoptotic protein BCL-2.[1] This action displaces pro-apoptotic proteins, such as BIM, from BCL-2, freeing them to activate the BAX/BAK-mediated mitochondrial apoptosis pathway. A key characteristic of S65487 is its high selectivity for BCL-2, with poor affinity for other BCL-2 family members like MCL-1, BFL-1, and BCL-XL, which may contribute to a favorable safety profile.[2]

Signaling Pathway of S65487-Induced Apoptosis

Caption: Mechanism of S65487-induced apoptosis.

Preclinical Activity

S65487 has demonstrated potent anti-cancer activity in a range of preclinical models of hematological malignancies.

In Vitro Activity

S65487 induces apoptosis and inhibits cell proliferation in various hematological cancer cell lines with half-maximal inhibitory concentrations (IC50) in the low nanomolar range.[2] Notably, it retains activity against cell lines harboring BCL-2 mutations, such as G101V and D103Y, which confer resistance to Venetoclax.[2]

| Parameter | Cell Line(s) | Value | Reference |

| IC50 | Panel of hematological cancer cell lines | Low nM range | [2] |

Note: Specific IC50 values for individual cell lines are not yet publicly available in peer-reviewed literature.

Selectivity Profile

S65487 exhibits a high degree of selectivity for BCL-2 over other anti-apoptotic proteins.

| Protein | Binding Affinity | Reference |

| BCL-2 | High | [2] |

| MCL-1 | Poor | [2] |

| BFL-1 | Poor | [2] |

| BCL-XL | Poor | [2] |

Note: Quantitative binding affinity data (e.g., Ki values) are not yet publicly available.

In Vivo Efficacy

In vivo studies have shown significant anti-tumor activity of S65487. A single intravenous administration of S65487 led to complete tumor regression in a BCL-2-dependent RS4;11 xenograft model.[2] Strong and persistent tumor regression has also been observed in other xenograft models of lymphoid malignancies in both mice and rats at well-tolerated doses.[2]

| Model | Cell Line | Treatment | Outcome | Reference |

| Xenograft | RS4;11 (B-cell ALL) | Single IV administration | Complete tumor regression | [2] |

| Xenograft | Lymphoid malignancies | Weekly IV administration | Strong and persistent tumor regression | [2] |

| AML PDX | Patient-Derived | Not specified | Confirmed positive findings | [2] |

Note: Detailed quantitative in vivo efficacy data (e.g., TGI %, survival curves) are not yet publicly available.

Clinical Development

S65487 (VOB560) is currently being investigated in clinical trials for the treatment of various hematological malignancies, both as a monotherapy and in combination with other agents.[2]

-

Monotherapy: A Phase I trial (NCT03755154) has evaluated the safety and efficacy of S65487 in patients with relapsed or refractory Acute Myeloid Leukemia (AML), Non-Hodgkin Lymphoma (NHL), or Multiple Myeloma (MM).

-

Combination Therapy:

-

S65487 is being studied in combination with the MCL-1 inhibitor S64315 (MIK665) in patients with relapsed/refractory AML, MM, or NHL.[2]

-

A Phase I/II trial is evaluating S65487 in combination with azacitidine in patients with previously untreated AML who are ineligible for intensive chemotherapy.

-

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of BCL-2 inhibitors like S65487.

Cell Viability Assay (MTS/MTT)

This protocol outlines a general procedure for determining the IC50 of S65487 in a panel of hematological cancer cell lines.

Workflow for Cell Viability Assay

Caption: Workflow for a typical cell viability assay.

Methodology:

-

Cell Seeding: Seed suspension cells (e.g., RS4;11, MOLM-13) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.

-

Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture medium.

-

Treatment: Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.

-

Color Development: Incubate the plates for 1-4 hours at 37°C to allow for color development.

-

Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with S65487 using flow cytometry.

Methodology:

-

Cell Treatment: Treat 1 x 10^6 cells with S65487 at various concentrations (e.g., 1x, 10x, and 100x IC50) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Western Blot Analysis for Apoptosis Markers

This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with S65487.

Methodology:

-

Protein Extraction: Treat cells with S65487 as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 4-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against BCL-2, BIM, cleaved Caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of S65487 in a subcutaneous xenograft model.

Workflow for In Vivo Xenograft Study

Caption: Workflow for a typical in vivo xenograft study.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG).

-

Cell Implantation: Subcutaneously inject 5-10 x 10^6 RS4;11 cells in a mixture of PBS and Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements and calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer S65487 intravenously at the desired dose and schedule (e.g., weekly). The control group receives a vehicle control.

-

Efficacy and Toxicity Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Conclusion

S65487 (VOB560) is a promising second-generation BCL-2 inhibitor with potent and selective activity against hematological malignancies. Its efficacy in preclinical models, including those resistant to Venetoclax, highlights its potential as a valuable therapeutic agent. The ongoing clinical trials will further elucidate its safety and efficacy profile in patients. This technical guide provides a foundational understanding of S65487 for researchers in the field of cancer drug discovery and development.

References

Methodological & Application

S65487 Hydrochloride: Detailed Application Notes for DMSO-Based Preparations

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for the solubilization and preparation of S65487 hydrochloride in Dimethyl Sulfoxide (DMSO). Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in research settings.

Compound Information

S65487, also known as VOB560, is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2][3] It is a pro-drug of S55746.[2][3][4] S65487 binds to the BH3 hydrophobic groove of BCL-2, thereby inducing apoptosis in cancer cells.[2][3] Notably, it demonstrates high selectivity for BCL-2 with poor affinity for other BCL-2 family members such as MCL-1, BFL-1, and BCL-XL.[1][2][3] This targeted mechanism of action makes it a compound of significant interest in oncology research, particularly for hematological malignancies.[2][3][5]

Solubility Data

This compound exhibits high solubility in DMSO, although the reported values vary slightly across different suppliers. It is recommended to use freshly opened, anhydrous DMSO to achieve optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[2]

| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |

| DMSO | 200 | 278.84 | Ultrasonic assistance is recommended.[6] |

| DMSO | 160 | 223.07 | Sonication is recommended.[1] |

| DMSO | 90 | 119.41 | Ultrasonic assistance is recommended. Use newly opened DMSO.[2] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro assays.

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, conical-bottom polypropylene or glass vials

-

Calibrated precision balance

-

Vortex mixer

-

Water bath sonicator

Procedure:

-

Aliquoting the Compound: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile vial. For example, to prepare 1 mL of a 10 mM solution (Molecular Weight: 753.72 g/mol ), weigh out 0.7537 mg of the compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

-

Dissolution:

-

Cap the vial tightly and vortex for 1-2 minutes to facilitate initial mixing.

-

If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[1][2][6] Gentle heating (37°C) can also be applied if necessary, but avoid excessive heat to prevent degradation.

-

Visually inspect the solution to ensure it is clear and free of any particulate matter.

-

-

Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2][6]

Preparation of In Vivo Formulations

For animal studies, this compound is often formulated in a vehicle containing DMSO as a co-solvent. The following are examples of commonly used formulations. It is crucial to perform tolerability studies for any new formulation.

Formulation 1: DMSO/PEG300/Tween-80/Saline [1][2]

Materials:

-

This compound

-

Anhydrous DMSO

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 45 mg/mL).[2]

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

-

Add Tween-80 and mix until a homogenous solution is formed.

-

Finally, add the saline to reach the desired final volume and concentration. Mix well.

-

The final solvent ratio should be approximately 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1][2] The reported solubility in this vehicle is ≥ 4.5 mg/mL.[2]

Formulation 2: DMSO/Corn Oil [2]

Materials:

-

This compound

-

Anhydrous DMSO

-

Sterile Corn Oil

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO.

-

In a sterile tube, add the required volume of the DMSO stock solution.

-

Add the corn oil to the DMSO solution and mix thoroughly until a clear and homogenous solution is achieved.

-

The final solvent ratio is typically 10% DMSO and 90% Corn Oil.[2] The reported solubility in this vehicle is ≥ 4.5 mg/mL.[2]

Visualizations

This compound Mechanism of Action

Caption: this compound inhibits BCL-2, leading to apoptosis.

Experimental Workflow for Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution in DMSO.

References

- 1. S65487 | Bcl-2 selective inhibitor | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Phase I/II Trial of S65487 Plus Azacitidine in Acute Myeloid Leukemia [clinicaltrials.servier.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

Application Notes: In Vitro Apoptosis Induction Using S65487 Hydrochloride

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[1][2] Anti-apoptotic members of this family, such as Bcl-2 itself, prevent apoptosis by sequestering pro-apoptotic proteins (e.g., Bax, Bak).[3][4] In many hematological malignancies, the overexpression of Bcl-2 is a key mechanism for tumor cell survival and resistance to chemotherapy.[1][5]

S65487 (also known as VOB560) is a potent and highly selective second-generation inhibitor of the Bcl-2 protein.[1][6][7] It functions as a BH3 mimetic, binding with high affinity to the BH3 hydrophobic groove of Bcl-2.[7][8] This action displaces pro-apoptotic proteins, which can then activate the downstream apoptotic cascade, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation.[8] S65487 is distinguished by its poor affinity for other Bcl-2 family members like Mcl-1 and Bcl-xL, making it a specific tool for studying Bcl-2-dependent apoptosis.[1][6] These characteristics make S65487 a valuable pharmacological tool for inducing and studying apoptosis in Bcl-2-dependent cancer cells in vitro.[6]

S65487-Induced Apoptosis Signaling Pathway

The diagram below illustrates the mechanism by which S65487 induces apoptosis. By selectively inhibiting Bcl-2, it liberates pro-apoptotic proteins Bax and Bak. These proteins then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade, culminating in programmed cell death.

Quantitative Data Tables

The following tables provide example data demonstrating the dose-dependent effects of S65487 on a Bcl-2-dependent hematological cancer cell line (e.g., RS4;11).[1][7] Researchers should generate their own data for their specific cell line and experimental conditions.

Table 1: Dose-Response of S65487 on Cell Viability (72h Treatment) - Example Data

| S65487 Conc. (nM) | Cell Viability (%) | Standard Deviation |

| 0 (Vehicle) | 100 | ± 4.5 |

| 0.1 | 92 | ± 5.1 |

| 1 | 75 | ± 3.8 |

| 5 | 51 | ± 4.2 |

| 10 | 28 | ± 3.1 |

| 50 | 12 | ± 2.5 |

| 100 | 8 | ± 1.9 |

IC50 for cell proliferation in some hematological cancer cell lines is in the low nM range.[1][7]

Table 2: Quantification of Apoptotic Cells by Annexin V/PI Staining (48h Treatment) - Example Data

| S65487 Conc. (nM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |

| 0 (Vehicle) | 95.2 | 2.5 | 2.3 |

| 1 | 80.1 | 15.6 | 4.3 |

| 10 | 45.7 | 42.1 | 12.2 |

| 100 | 10.3 | 55.4 | 34.3 |

Experimental Protocols

Two common methods for quantifying apoptosis are provided below: Annexin V/Propidium Iodide staining for flow cytometry and a luminescent caspase activity assay.

Protocol 1: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[10] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[10][11]

Materials

-

S65487 hydrochloride (dissolved in DMSO, then diluted in culture medium).[6]

-

Target cells (e.g., suspension or adherent cancer cell lines).

-

Complete cell culture medium.

-

Phosphate-Buffered Saline (PBS), cold.

-

FITC Annexin V (or other fluorochrome conjugate).

-

Propidium Iodide (PI) solution (e.g., 100 µg/mL working solution).[12]

-

1X Annexin-Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[11]

-

Flow cytometer.

Procedure

-

Cell Seeding: Seed cells in multi-well plates at a density that will ensure they remain in the logarithmic growth phase throughout the experiment.

-

Induction of Apoptosis: Treat cells with various concentrations of this compound. Include a vehicle-only control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

Suspension cells: Transfer cells from each well into flow cytometry tubes.

-

Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash cells with PBS, and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the supernatant collected earlier.

-

-

Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes.[11] Discard the supernatant and wash the cells once with cold PBS. Centrifuge again and discard the PBS.[12]

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin-Binding Buffer.

-

Add 5 µL of FITC Annexin V and 1-2 µL of PI staining solution. Gently vortex the tubes.

-

-

Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[11]

-

Data Acquisition: Add 400 µL of 1X Annexin-Binding Buffer to each tube.[12] Analyze the samples on a flow cytometer as soon as possible.

-

Analysis: Use appropriate controls (unstained cells, Annexin V only, PI only) to set compensation and quadrants.

-

Viable cells: Annexin V negative and PI negative.

-

Early apoptotic cells: Annexin V positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V positive and PI positive.

-

Experimental Workflow for Annexin V/PI Assay

The following diagram outlines the key steps in the Annexin V / PI apoptosis assay protocol.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. benchchem.com [benchchem.com]

- 4. Dual inhibition of Bcl-2 and Bcl-xL strikingly enhances PI3K inhibition-induced apoptosis in human myeloid leukemia cells through a GSK3- and Bim-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hra.nhs.uk [hra.nhs.uk]

- 6. S65487 | Bcl-2 selective inhibitor | TargetMol [targetmol.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Drugs and Clinical Approaches Targeting the Antiapoptotic Protein: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. bosterbio.com [bosterbio.com]

- 12. kumc.edu [kumc.edu]

Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by S65487 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 hydrochloride (also known as VOB560) is a potent and selective second-generation inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] Overexpression of Bcl-2 is a known mechanism of cancer cell survival and resistance to chemotherapy in various hematological malignancies.[1][2] S65487 binds to the BH3 hydrophobic groove of Bcl-2, preventing it from sequestering pro-apoptotic proteins.[1][2] This disruption of protein-protein interactions liberates pro-apoptotic proteins, leading to the activation of the intrinsic apoptosis pathway and subsequent cancer cell death.[1][2] These application notes provide a detailed protocol for the analysis of this compound-induced apoptosis using flow cytometry with Annexin V and Propidium Iodide (PI) staining.

Mechanism of Action of this compound

S65487 is a BH3 mimetic that selectively targets the anti-apoptotic protein Bcl-2. In cancer cells that are dependent on Bcl-2 for survival, S65487 binds to the BH3-binding groove of Bcl-2 with high affinity. This competitive binding displaces pro-apoptotic "activator" proteins such as Bim. Once liberated from Bcl-2, Bim can directly activate the pro-apoptotic effector proteins BAX and BAK.[3][4][5][6][7] Activated BAX and BAK then oligomerize in the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP). MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm. Cytosolic cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the characteristic morphological and biochemical hallmarks of apoptosis.

Data Presentation

The following tables summarize hypothetical quantitative data for apoptosis induction by this compound in a sensitive leukemia cell line (e.g., RS4;11) as measured by Annexin V/PI flow cytometry. This data is representative of the expected outcomes based on preclinical abstracts.[1][2]

Table 1: Dose-Response of this compound on Apoptosis Induction at 24 Hours

| S65487 HCl (nM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |

| 1 | 85.6 ± 3.5 | 10.1 ± 1.2 | 4.3 ± 0.9 |

| 5 | 60.3 ± 4.2 | 25.4 ± 2.5 | 14.3 ± 1.8 |

| 10 | 35.8 ± 3.9 | 40.1 ± 3.1 | 24.1 ± 2.2 |

| 50 | 15.2 ± 2.8 | 35.5 ± 4.5 | 49.3 ± 3.7 |

| 100 | 8.1 ± 1.9 | 20.7 ± 3.3 | 71.2 ± 4.1 |

Table 2: Time-Course of Apoptosis Induction with 10 nM this compound

| Time (Hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |

| 0 | 96.1 ± 1.8 | 2.1 ± 0.4 | 1.8 ± 0.3 |

| 4 | 88.3 ± 2.5 | 8.5 ± 1.1 | 3.2 ± 0.6 |

| 8 | 75.4 ± 3.1 | 15.2 ± 1.9 | 9.4 ± 1.2 |

| 16 | 50.1 ± 4.0 | 30.8 ± 2.8 | 19.1 ± 2.0 |

| 24 | 35.8 ± 3.9 | 40.1 ± 3.1 | 24.1 ± 2.2 |

| 48 | 12.5 ± 2.2 | 25.3 ± 3.5 | 62.2 ± 4.8 |

Experimental Protocols

Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide

This protocol describes the steps for inducing apoptosis in a hematological cancer cell line with this compound and subsequent analysis by flow cytometry.

Materials:

-

This compound

-

Hematological cancer cell line (e.g., RS4;11, MOLM-13)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS), cold

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

-

Deionized water

-

Flow cytometry tubes

-

Microcentrifuge

-

Flow cytometer

Experimental Workflow:

Procedure:

-

Cell Seeding: Seed the cells at a density of 0.5 x 10^6 cells/mL in a suitable culture vessel and allow them to grow overnight.

-

Treatment: Treat the cells with the desired concentrations of this compound (e.g., 0, 1, 5, 10, 50, 100 nM for dose-response) or with a single concentration for a time-course experiment. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours for dose-response, or various time points for a time-course).

-

Cell Harvesting: Transfer the cells from each treatment condition to separate centrifuge tubes. Centrifuge at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Staining:

-

Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the tubes.

-

-

Incubation: Incubate the tubes for 15 minutes at room temperature in the dark.

-

Flow Cytometry Acquisition:

-

Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

-

Analyze the samples on a flow cytometer within one hour.

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

-

Data Analysis:

-

Create a dot plot of PI (y-axis) versus Annexin V-FITC (x-axis).

-

Establish quadrants to differentiate between:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

-

Quantify the percentage of cells in each quadrant for each treatment condition.

-

Controls:

-

Unstained Cells: To set the baseline fluorescence.

-

Annexin V-FITC only: To set compensation for FITC spillover into the PI channel.

-

PI only: To set compensation for PI spillover into the FITC channel.

-

Vehicle Control: To assess the baseline level of apoptosis in the absence of the drug.

-

Positive Control (Optional): Treat cells with a known apoptosis inducer (e.g., staurosporine) to ensure the assay is working correctly.

Conclusion

This compound is a potent inducer of apoptosis in Bcl-2-dependent cancer cells. The provided protocols and application notes offer a framework for the reliable and quantitative analysis of its apoptotic effects using flow cytometry. This methodology is crucial for the preclinical evaluation of S65487 and other Bcl-2 family inhibitors in cancer research and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Inactivation of prosurvival Bcl-2 proteins activates Bax/Bak through the outer mitochondrial membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inactivation of prosurvival Bcl-2 proteins activates Bax/Bak through the outer mitochondrial membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. benchchem.com [benchchem.com]

- 7. The third model of Bax/Bak activation: a Bcl-2 family feud finally resolved? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Caspase-3/7 Activation Assay with S65487 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

S65487 hydrochloride, also known as VOB560, is a potent and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) anti-apoptotic protein.[1][2][3] In many cancer cells, Bcl-2 is overexpressed, preventing the natural process of programmed cell death, or apoptosis, and contributing to tumor survival and proliferation.[2] S65487 induces apoptosis by binding to Bcl-2, thereby inhibiting its function.[2][4] This leads to the activation of the intrinsic apoptotic pathway, culminating in the activation of executioner caspases, including Caspase-3 and Caspase-7.

Caspase-3 and Caspase-7 are key proteases that, once activated, cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Therefore, measuring the activation of Caspase-3/7 is a reliable method for quantifying the apoptotic response induced by compounds like this compound.

These application notes provide a detailed protocol for assessing the pro-apoptotic activity of this compound by measuring Caspase-3/7 activation in cancer cell lines.

Mechanism of Action of this compound

S65487 is a BH3 mimetic that selectively binds to the BH3 groove of the Bcl-2 protein.[4] This binding displaces pro-apoptotic proteins (e.g., Bim, Bax, Bak) that are normally sequestered by Bcl-2. The release of these pro-apoptotic proteins, particularly Bax and Bak, leads to their oligomerization at the outer mitochondrial membrane. This results in mitochondrial outer membrane permeabilization (MOMP), followed by the release of cytochrome c into the cytoplasm. Cytoplasmic cytochrome c binds to Apoptotic Protease Activating Factor 1 (Apaf-1), which, in the presence of dATP, forms a complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated Caspase-9, in turn, cleaves and activates the executioner caspases, Caspase-3 and Caspase-7, leading to the execution phase of apoptosis.

Data Presentation

The following tables provide a template for presenting quantitative data from a Caspase-3/7 activation assay using this compound.

Table 1: Dose-Response of this compound on Caspase-3/7 Activation

| S65487 HCl Concentration (µM) | Mean Luminescence/Fluorescence (RLU/RFU) | Standard Deviation | Fold Change vs. Vehicle Control |

| 0 (Vehicle Control) | 15,234 | 897 | 1.0 |

| 0.1 | 28,945 | 1,567 | 1.9 |

| 1 | 85,321 | 4,321 | 5.6 |

| 10 | 156,789 | 9,876 | 10.3 |

| 50 | 162,345 | 10,123 | 10.7 |

| 100 | 159,876 | 9,543 | 10.5 |

Table 2: Time-Course of Caspase-3/7 Activation with 10 µM this compound

| Time (hours) | Mean Luminescence/Fluorescence (RLU/RFU) | Standard Deviation | Fold Change vs. Time 0 |

| 0 | 15,102 | 954 | 1.0 |

| 4 | 45,678 | 2,345 | 3.0 |

| 8 | 98,765 | 5,432 | 6.5 |

| 12 | 158,901 | 8,765 | 10.5 |

| 24 | 160,123 | 9,012 | 10.6 |

Experimental Protocols

This section details the methodology for a typical Caspase-3/7 activation assay using a commercially available luminescent or fluorescent kit.

Materials and Reagents

-

Cancer cell line of interest (e.g., a hematological malignancy cell line)

-

This compound

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Caspase-3/7 Assay Kit (e.g., Caspase-Glo® 3/7 Assay)[5]

-

White-walled, clear-bottom 96-well plates (for luminescence) or black-walled, clear-bottom 96-well plates (for fluorescence)

-

Multichannel pipette

-

Plate reader capable of measuring luminescence or fluorescence

Experimental Workflow

Detailed Protocol

-

Cell Seeding:

-

Culture cells to approximately 80% confluency.

-

Trypsinize (for adherent cells) and count the cells.

-

Seed the cells in a 96-well plate at a density of 5,000-20,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined for each cell line.

-

Include wells for vehicle control, untreated cells, and a positive control (e.g., staurosporine).

-

Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

-

Incubate the plate for the desired time period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.

-

-

Caspase-3/7 Assay:

-

Equilibrate the plate and the Caspase-3/7 assay reagent to room temperature.

-

Prepare the Caspase-3/7 reagent according to the manufacturer's instructions. This typically involves mixing a lyophilized substrate with a buffer.[5]

-

Add 100 µL of the prepared Caspase-3/7 reagent to each well.

-

Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

-

Incubate the plate at room temperature for 1-3 hours, protected from light. The optimal incubation time may vary depending on the cell line and the assay kit used.

-

-

Data Acquisition:

-

Measure the luminescence or fluorescence using a plate reader. For fluorescent assays, typical excitation and emission wavelengths are around 499 nm and 521 nm, respectively, but refer to the specific kit's manual.[4]

-

-

Data Analysis:

-

Subtract the average background reading (from wells with no cells) from all other readings.

-

Calculate the average and standard deviation for each treatment group.

-

Determine the fold change in Caspase-3/7 activity by dividing the average signal from the this compound-treated wells by the average signal from the vehicle control wells.

-

Conclusion

The Caspase-3/7 activation assay is a robust and sensitive method for quantifying the pro-apoptotic effects of the Bcl-2 inhibitor this compound. By following the detailed protocols and utilizing the data presentation formats provided in these application notes, researchers can effectively evaluate the efficacy of S65487 in inducing apoptosis in various cancer cell models. This information is crucial for preclinical drug development and for elucidating the molecular mechanisms of action of novel anti-cancer agents.

References

Application Notes and Protocols: Monitoring BCL-2 Inhibition by S65487 Hydrochloride Using Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

The B-cell lymphoma 2 (BCL-2) protein is a key regulator of the intrinsic apoptotic pathway, and its overexpression is a hallmark of various cancers, contributing to tumor cell survival and resistance to therapy.[1] S65487 hydrochloride is a potent and selective small-molecule inhibitor of BCL-2.[2][3] By binding to the BH3-binding groove of BCL-2, S65487 disrupts the interaction between BCL-2 and pro-apoptotic proteins like BIM, leading to the activation of BAX and BAK, mitochondrial outer membrane permeabilization (MOMP), and ultimately, caspase-mediated apoptosis.[4][5]

Western blotting is an essential technique to elucidate and quantify the cellular response to BCL-2 inhibition by S65487. This document provides a detailed protocol for assessing the inhibition of BCL-2 and monitoring the induction of apoptosis in cancer cells treated with this compound using Western blot analysis. Key markers include the levels of BCL-2 family proteins and the cleavage of downstream apoptosis effectors such as Caspase-3 and PARP.[6]

BCL-2 Signaling Pathway and Inhibition by S65487

The intrinsic apoptotic pathway is tightly regulated by the BCL-2 family of proteins, which includes anti-apoptotic members (e.g., BCL-2, BCL-xL, MCL-1) and pro-apoptotic members (e.g., BAX, BAK, and BH3-only proteins like BIM, PUMA).[7][8][9][10][11] In healthy cells, anti-apoptotic proteins sequester pro-apoptotic proteins, preventing apoptosis.[4] Upon receiving apoptotic stimuli, BH3-only proteins are activated and bind to anti-apoptotic proteins, releasing BAX and BAK.[8] This leads to their oligomerization on the mitochondrial outer membrane, resulting in the release of cytochrome c and the activation of the caspase cascade.[5][8] S65487, as a BCL-2 inhibitor, mimics the action of BH3-only proteins, thereby promoting apoptosis in cancer cells that are dependent on BCL-2 for survival.[2][12]

Caption: BCL-2 Inhibition Pathway by this compound.

Experimental Protocol: Western Blot Analysis

This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to detect changes in BCL-2 and key apoptosis markers.

Materials and Reagents

-

Cancer cell line of interest (e.g., a BCL-2 dependent lymphoma or leukemia cell line)

-

This compound (dissolved in a suitable solvent like DMSO)

-

Cell culture medium and supplements

-

Phosphate-Buffered Saline (PBS), ice-cold

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x)

-

SDS-polyacrylamide gels (e.g., 4-20% gradient gels)

-

Tris-Glycine-SDS running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (see Table 1)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Western blot imaging system

Experimental Workflow

Caption: Western Blot Experimental Workflow.

Detailed Procedure

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight (for adherent cells).

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysate Preparation: [13]

-

After treatment, wash cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with intermittent vortexing.

-

Centrifuge the lysates at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[13]

-

-

SDS-PAGE:

-

Normalize all samples to the same protein concentration.

-